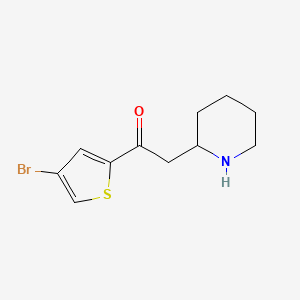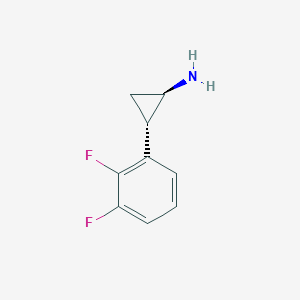
(1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a cyclopropane ring substituted with a 2,3-difluorophenyl group and an amine group, making it an interesting subject for chemical and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor followed by the introduction of the amine group. One common method involves the use of a nitro precursor, which is reduced to the corresponding amine. For example, trans-(1R,2S)-2-(3,4-difluorophenyl)-1-nitro cyclopropane can be reduced using zinc dust in methanolic hydrochloric acid at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are likely to involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield imines, while reduction can produce secondary amines.
Applications De Recherche Scientifique
(1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It is a potential precursor for pharmaceutical compounds, particularly those targeting neurological conditions.
Mécanisme D'action
The exact mechanism of action for (1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The cyclopropane ring and fluorine atoms can enhance binding affinity and specificity to these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine: This compound is structurally similar but has fluorine atoms at different positions on the phenyl ring.
Ticagrelor Related Compounds: These compounds share the cyclopropane and difluorophenyl moieties but differ in their additional functional groups and overall structure
Uniqueness
(1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development.
Propriétés
Numéro CAS |
1427524-53-5 |
|---|---|
Formule moléculaire |
C9H9F2N |
Poids moléculaire |
169.17 g/mol |
Nom IUPAC |
(1R,2S)-2-(2,3-difluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9F2N/c10-7-3-1-2-5(9(7)11)6-4-8(6)12/h1-3,6,8H,4,12H2/t6-,8+/m0/s1 |
Clé InChI |
MCABSRDMAUTFDE-POYBYMJQSA-N |
SMILES isomérique |
C1[C@H]([C@@H]1N)C2=C(C(=CC=C2)F)F |
SMILES canonique |
C1C(C1N)C2=C(C(=CC=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


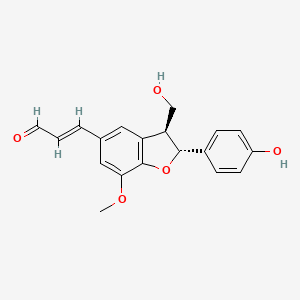
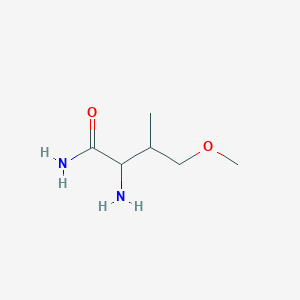

![4-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13067604.png)

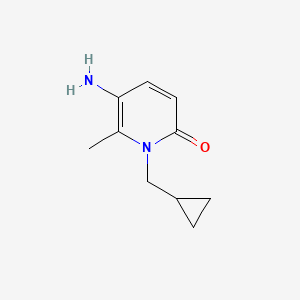
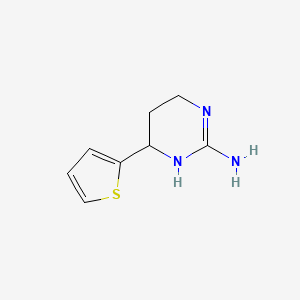
![Propanoic acid, 2,2-dimethyl-, 3-[(1R,2R)-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]cyclopropyl]-4-hydroxyphenyl ester, rel-](/img/structure/B13067622.png)
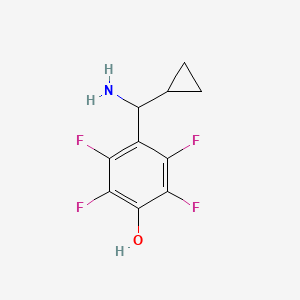
![1-Fluoro-3-[(2-fluorophenyl)amino]propan-2-ol](/img/structure/B13067642.png)
![3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067644.png)
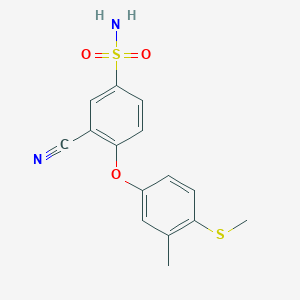
![1-[2-(Thiomorpholin-4-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13067653.png)
